molecular formula C19H18N2OS B298002 (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298002
M. Wt: 322.4 g/mol
InChI Key: SCJGHMSDHZIYOI-NETLLJLASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The exact mechanism of action of (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not yet fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and aldose reductase (AR). Moreover, this compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one exhibits significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various animal models of inflammation. Moreover, this compound has also been reported to reduce the levels of glucose and glycosylated hemoglobin (HbA1c) in diabetic animal models.

Advantages and Limitations for Lab Experiments

(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant anti-inflammatory and anti-tumor activities. However, this compound also has some limitations. It is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments.

Future Directions

There are several future directions for the research on (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most promising areas of research is the development of this compound as a potential anti-cancer agent. Moreover, this compound also has potential applications as a chelating agent and as a corrosion inhibitor. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific research fields.

Synthesis Methods

Several methods have been reported for the synthesis of (2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the most common methods involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with benzaldehyde and 3,4-dimethylbenzylamine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. Moreover, this compound has also been investigated for its potential as a chelating agent and as a corrosion inhibitor.

properties

Product Name

(2E,5E)-5-benzylidene-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(5E)-5-benzylidene-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2OS/c1-13-9-10-16(11-14(13)2)20-19-21(3)18(22)17(23-19)12-15-7-5-4-6-8-15/h4-12H,1-3H3/b17-12+,20-19?

InChI Key

SCJGHMSDHZIYOI-NETLLJLASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)C)C

SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.